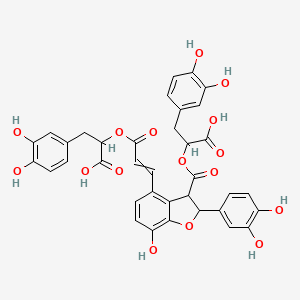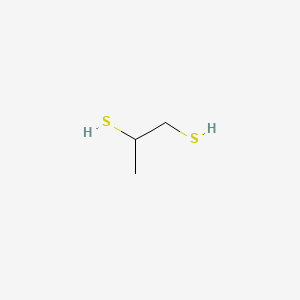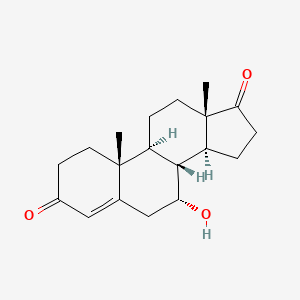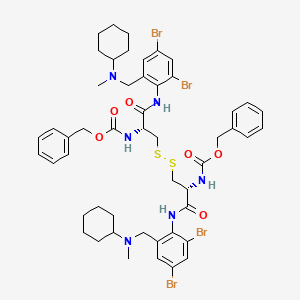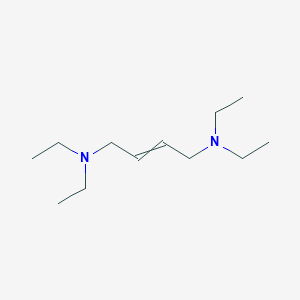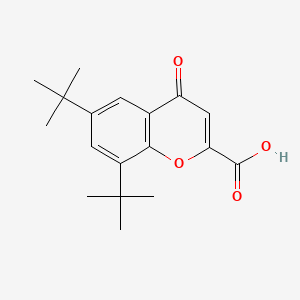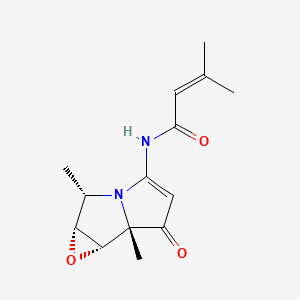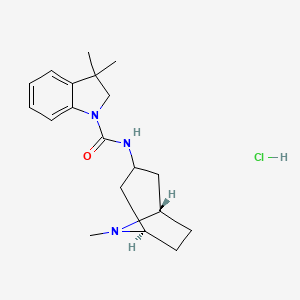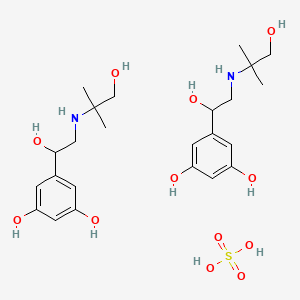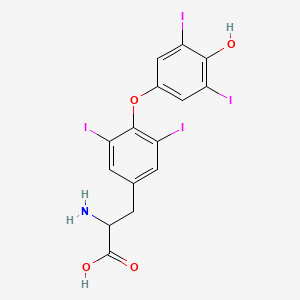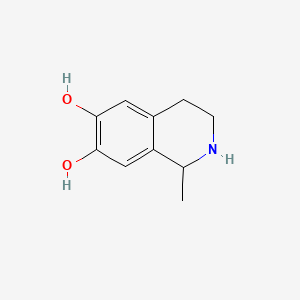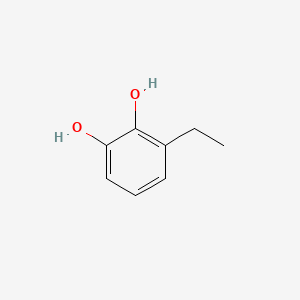
4-(beta-D-glucosyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(beta-D-glucosyloxy)benzoic acid is a beta-D-glucoside of 4-hydroxybenzoic acid. It is a member of benzoic acids and a beta-D-glucoside. It derives from a benzoic acid. It is a conjugate acid of a 4-(beta-D-glucosyloxy)benzoate.
Applications De Recherche Scientifique
1. Phytochemistry and Distribution in Plants
4-(β-D-glucosyloxy)benzoic acid is identified as a characteristic phenolic constituent of the Apiaceae family, isolated from anise seeds and also found in star anise from the Illiciaceae family (Dirks & Herrmann, 1984).
2. Enzymatic Hydrolysis Studies
The kinetics of hydrolysis of synthetic glucuronic esters and ethers, including derivatives of benzoic acid, by beta-glucuronidase from bovine liver and Escherichia coli, have been studied to understand their biochemical interactions (Tomašić & Keglević, 1973).
3. Internal Acyl Migration Reactions
Research on internal acyl migration reactions of 1-O-acyl-beta-D-glucopyranuronates of benzoic acid using 13C-labeling and NMR spectroscopy provides insights into the reactivity of these compounds, which has toxicological significance (Akira, Taira, & Shinohara, 1997).
4. Role in Plant Biosynthesis
Benzoic acid derivatives, including 4-(β-D-glucosyloxy)benzoic acid, play a role in the biosynthesis of defense compounds termed glucosinolates, particularly in the seeds of Arabidopsis thaliana (Ibdah & Pichersky, 2009).
5. Metabolic Reactions and Electrophilicity
Studies on 1-beta-O-Acyl glucuronides (betaGAs) of benzoic acid explore their electrophilic reactivity and contribute to understanding the degradation rate constants of betaGAs. This has implications for understanding adverse drug reactions (Baba & Yoshioka, 2009).
6. Glucosyltransferase Activity
The role of UDP glucose: 4-(β-D-glucopyranosyloxy)benzoic acid glucosyltransferase in converting 4-hydroxybenzoic acid to its glucoside form during the germination of pine pollen provides insights into plant metabolism (Katsuṁata, Shige, & Ejiri, 1989).
7. Peroxisomal Transporters in Arabidopsis
Research on the peroxisomal ATP-binding cassette transporter COMATOSE and its role in the production of benzoylated secondary metabolites, including benzoylated glucosinolates in Arabidopsis seeds, provides insights into plant biochemistry (Bussell et al., 2013).
8. SA Biosynthesis and Metabolism
Studies on salicylic acid (SA) biosynthesis, which involves the conversion of benzoic acid to SA, reveal metabolic pathways and enzymology critical in plant disease resistance (Lee, León, & Raskin, 1995).
9. Glycosylation Reaction Mechanisms
Research on glycosylation reactions, including those involving glucopyranuronic acids, enhances understanding of these critical reactions in organic chemistry and glycochemistry (Crich, 2010).
10. Antioxidant Properties in Fresh Water Fern
Investigations into the antioxidant properties of compounds isolated from fresh water fern, including glycosides related to benzoic acid, offer insights into the potential therapeutic applications of these natural compounds (Choudhary et al., 2008).
Propriétés
Nom du produit |
4-(beta-D-glucosyloxy)benzoic acid |
|---|---|
Formule moléculaire |
C13H16O8 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 |
Clé InChI |
XSSDYIMYZONMBL-BZNQNGANSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



